Fmoc-Arg(t-Bu,Pbf)-OH

Description

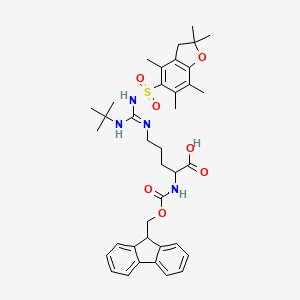

Fmoc-Arg(t-Bu,Pbf)-OH is a protected arginine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two protecting groups: the tert-butyl (t-Bu) group shields the hydroxyl group of the serine residue (if present), while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidino side chain of arginine. The Pbf group is critical for preventing side reactions during peptide elongation while remaining labile to trifluoroacetic acid (TFA) cleavage during final deprotection . This compound is particularly valued for its balance between stability during synthesis and efficient removal under mild acidic conditions. However, its coupling efficiency can be hindered by δ-lactam formation, a side reaction that reduces yields .

Properties

Molecular Formula |

C38H48N4O7S |

|---|---|

Molecular Weight |

704.9 g/mol |

IUPAC Name |

5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C38H48N4O7S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)50(46,47)42-35(41-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42) |

InChI Key |

YGMOQFCSXYWVFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Arginine Methyl Ester

Boc-D-Arg-OMe·HCl is dissolved in acetone with potassium carbonate and Pbf-Cl (31.9 kg) at 40–45°C for 24 hours. The Pbf group selectively protects the guanidino moiety, while Boc shields the α-amino group. Post-reaction, acetone is distilled under reduced pressure, yielding Boc-Arg(Pbf)-OMe as an oily residue.

Boc Deprotection and Isolation of H-Arg(Pbf)-OH

Boc-Arg(Pbf)-OMe undergoes acidolysis in 3N HCl/ethyl acetate at 10–15°C, cleaving the Boc group. Neutralization with sodium carbonate (pH 7) isolates H-Arg(Pbf)-OH in the aqueous phase. Subsequent saponification with 10N NaOH in ethanol (pH 11–12) hydrolyzes the methyl ester, followed by acidification (pH 7) and crystallization at -10°C to yield H-Arg(Pbf)-OH.

Fmoc Incorporation and Final Purification

H-Arg(Pbf)-OH is reacted with Fmoc-Osu in a THF/water mixture (pH 8.5) at 15–20°C. The reaction is monitored via TLC to prevent over-Fmocylation. Post-reaction, the mixture is acidified (pH 3), extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Vacuum distillation yields Fmoc-Arg(Pbf)-OH with 99.5% purity and ≤0.17% D-isomer content.

Table 1: Synthesis Conditions for Fmoc-Arg(Pbf)-OH

| Step | Reagents/Conditions | Temperature | Outcome |

|---|---|---|---|

| Boc Protection | Pbf-Cl, K₂CO₃, acetone | 40–45°C | Boc-Arg(Pbf)-OMe |

| Boc Deprotection | 3N HCl/ethyl acetate | 10–15°C | H-Arg(Pbf)-OH |

| Fmoc Incorporation | Fmoc-Osu, THF/water, pH 8.5 | 15–20°C | Crude Fmoc-Arg(Pbf)-OH |

| Purification | Ethyl acetate extraction, Na₂SO₄ drying | RT | 99.5% pure Fmoc-Arg(Pbf)-OH |

Challenges in Solid-Phase Peptide Synthesis Integration

δ-Lactam Formation and Solvent Effects

During SPPS, activated Fmoc-Arg(Pbf)-OH undergoes intramolecular cyclization, forming a δ-lactam derivative that halts peptide elongation. Studies comparing DMF and NBP solvents reveal that δ-lactamization is accelerated in NBP at 60°C but mitigated at 45°C due to reduced viscosity (4.0 cP → 1.5 cP), enhancing reagent diffusion into resin pores.

Coupling Efficiency in Green Solvents

At room temperature, NBP achieves only 44.9% coupling efficiency versus 98% in DMF. Raising the temperature to 45°C improves NBP performance to 85.5%, attributed to lower viscosity and faster activation kinetics.

Table 2: Coupling Efficiency of Fmoc-Arg(Pbf)-OH in NBP vs. DMF

| Solvent | Temperature | Coupling Efficiency | δ-Lactam Formation |

|---|---|---|---|

| DMF | RT | 98% | <2% |

| NBP | RT | 44.9% | 55% |

| NBP | 45°C | 85.5% | 12% |

Optimization Strategies for Industrial SPPS

In Situ Activation Protocol

To minimize δ-lactam formation, Fmoc-Arg(Pbf)-OH and OxymaPure are premixed in NBP, heated to 45°C, and activated with DIC in two batches (0.9 equiv. each). This method achieves 98.7% coupling efficiency by prioritizing symmetrical anhydride formation over δ-lactam.

Reagent Stoichiometry and Concentration

Increasing reagent concentration from 0.075 M to 0.15 M enhances coupling yields from 88.4% to 95.1%. A 1:1.8:1.5 molar ratio of Fmoc-Arg(Pbf)-OH/DIC/OxymaPure further optimizes active ester formation.

Industrial-Scale Production and Quality Control

Crystallization and Drying

Post-synthesis, Fmoc-Arg(Pbf)-OH is crystallized at -10°C and vacuum-dried to remove residual solvents. Recrystallization in ethyl acetate/petroleum ether (2:1) ensures ≤0.11% single impurity content.

HPLC Analysis

Reverse-phase HPLC with C18 columns (10–25% acetonitrile gradient) confirms purity. Critical impurities include des-Arg peptides (≤0.05%) and D-isomers (≤0.17%).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(t-Bu,Pbf)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group is removed using piperidine, while the Pbf group is cleaved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) and water .

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.

Coupling: Carbodiimides like DIC or EDC, often in the presence of HOBt or HOAt.

Cleavage: TFA with scavengers like TIPS and water

Major Products

The major products formed from these reactions are the desired peptides with the protecting groups removed, allowing for further modifications or applications .

Scientific Research Applications

Fmoc-Arg(t-Bu,Pbf)-OH is widely used in peptide synthesis, which has applications in various fields:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions and enzyme functions.

Medicine: Used in the development of peptide-based drugs and vaccines.

Industry: Employed in the production of synthetic peptides for research and therapeutic purposes

Mechanism of Action

The mechanism of action of Fmoc-Arg(t-Bu,Pbf)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the N-terminus, preventing unwanted reactions, while the Pbf group protects the guanidino group of arginine. The t-Bu group protects the carboxyl group. These protecting groups are removed sequentially to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-Arg(Pmc)-OH

- Deprotection : The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, a predecessor to Pbf, requires longer TFA exposure (2–3 hours) and is slightly less acid-labile than Pbf .

- Coupling Efficiency : Similar to Pbf, but its slower deprotection kinetics led to its replacement by Pbf in most protocols.

- Applications: Historically used in early SPPS but now largely obsolete due to inferior handling and cleavage properties.

Fmoc-Arg(MIS)-OH

- Deprotection : The MIS (1,2-dimethylindole-3-sulfonyl) group is cleaved rapidly (30 minutes with 1:1 TFA/DCM) compared to Pbf (1–2 hours), even in peptides with multiple arginine residues. For example, 100% deprotection was achieved with MIS vs. 4% residual protection with Pbf under identical conditions .

- Coupling Efficiency : Comparable to Pbf, but its faster deprotection reduces overall synthesis time, making it advantageous for complex peptides.

- Drawbacks: Limited commercial availability and higher cost compared to Pbf.

Fmoc-Arg(NO2)-OH

- Deprotection: The nitro (NO2) group is removed under reductive conditions (e.g., H2/Pd), which are orthogonal to TFA cleavage. This allows selective deprotection in multi-step syntheses .

- Cost-Effectiveness: More economical in large-scale production due to cheaper raw materials, though small-scale costs are slightly higher than Pbf .

- Stability : Less prone to δ-lactam formation than Pbf, but reductive deprotection complicates workflows involving other acid-labile groups.

Fmoc-Arg(me2a,Pbf)-OH

- Modification : Features asymmetric dimethylation (me2a) on the guanidine group alongside Pbf protection, enabling studies of post-translational arginine modifications .

- Applications : Specialized for mimicking dimethylated arginine residues in histones and other proteins.

- Deprotection : Requires standard TFA cleavage, similar to Pbf, but methylation may alter peptide solubility and aggregation behavior .

Key Research Findings

Coupling Challenges and Solutions for Fmoc-Arg(Pbf)-OH

- δ-Lactam Formation: The guanidine group’s basicity promotes δ-lactam cyclization, reducing coupling yields. This issue is mitigated by using solvents like N-butylpyrrolidinone (NBP), which improve solvation and reduce side reactions .

- Pseudoproline-Enhanced Coupling : Incorporating pseudoproline residues (e.g., Ser(ΨMe,Mepro)) four to five positions upstream significantly improves coupling efficiency of Fmoc-Arg(Pbf)-OH, as demonstrated in the synthesis of hGH-derived peptides (Table 2, ).

Optimized Coupling Protocols

- Activation Methods : The highest coupling efficiency (93%) for Fmoc-Arg(Pbf)-OH was achieved using the DIC/HOBt/DMAP activation system in a 1:1 DMA/DCM solvent mixture under nitrogen-assisted stirring .

- Flow Chemistry : Continuous-flow methods reduced resin loading times for Fmoc-Arg(Pbf)-OH from 20 to 10 minutes while maintaining >90% efficiency .

Comparative Data Tables

Table 1. Deprotection Kinetics of Arginine Protecting Groups

| Protecting Group | Cleavage Reagent | Time (min) | Efficiency | Reference |

|---|---|---|---|---|

| Pbf | 95% TFA | 60–120 | >95% | |

| MIS | 1:1 TFA/DCM | 30 | 100% | |

| Pmc | 95% TFA | 120–180 | ~90% | |

| NO2 | H2/Pd | 120 | >95% |

Table 2. Coupling Efficiency of Arginine Derivatives

| Derivative | Solvent/Activation Method | Coupling Yield | Reference |

|---|---|---|---|

| Fmoc-Arg(Pbf)-OH | NBP/HBTU | 85% | |

| Fmoc-Arg(Pbf)-OH | DIC/HOBt/DMAP (DMA/DCM) | 93% | |

| Fmoc-Arg(MIS)-OH | DMF/HATU | 88% | |

| Fmoc-Arg(NO2)-OH | DMF/DIC | 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.